2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole

α-Glucosidase inhibition Structure-activity relationship Halogen bonding

2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851800-69-6, MF: C17H14BrN3O3S, MW: 420.28) is a heterocyclic small molecule produced as part of Life Chemicals' F0630 Building Block series (Cat. No.

Molecular Formula C17H14BrN3O3S
Molecular Weight 420.28
CAS No. 851800-69-6
Cat. No. B2537042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole
CAS851800-69-6
Molecular FormulaC17H14BrN3O3S
Molecular Weight420.28
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14BrN3O3S/c18-14-5-1-12(2-6-14)11-25-17-19-9-10-20(17)16(22)13-3-7-15(8-4-13)21(23)24/h1-8H,9-11H2
InChIKeyXUVZQAHDBPZCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851800-69-6): Procurement-Grade Overview of a Dual-Functionalized Dihydroimidazole Scaffold


2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851800-69-6, MF: C17H14BrN3O3S, MW: 420.28) is a heterocyclic small molecule produced as part of Life Chemicals' F0630 Building Block series (Cat. No. F0630-0510) [1]. It features a partially saturated 4,5-dihydro-1H-imidazole core bearing a 4-nitrobenzoyl N-acyl substituent at N1 and a 4-bromobenzylsulfanyl group at C2. The combination of an electron-withdrawing para-nitrobenzoyl group (σp = 0.78 for NO2) with an electron-donating sulfanyl linker and a brominated aromatic ring creates a chemically differentiated scaffold suitable for downstream diversification via the reactive C-Br bond [1][2]. The compound's well-defined crystalline form and reported purity specifications support its use in precise synthetic applications, while its Topological Polar Surface Area of 104 Ų and XLogP3-AA of 3.8 indicate moderate lipophilicity relevant for membrane permeability considerations in biological screening [1][2].

Why Generic Substitution Fails for 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851800-69-6): Structural Determinants of Differentiation from Closest Analogs


Although several 1-(4-nitrobenzoyl)-2-(arylmethylsulfanyl)-4,5-dihydro-1H-imidazole congeners share the same core scaffold, three structural features of CAS 851800-69-6 preclude generic substitution. First, the para-bromine substituent on the benzylsulfanyl moiety is critical for halogen bonding interactions—a property absent in the unsubstituted benzyl analog (CAS 851864-12-5), the 4-fluoro analog, and the 4-methyl analog—and has been shown in structurally related benzimidazole-thioquinoline series to confer approximately 27-fold α-glucosidase inhibitory potency improvement over the acarbose control when the 4-bromobenzyl group is present [1][2]. Second, the para-nitrobenzoyl group at N1 distinguishes this compound from regioisomeric analogs bearing the nitro group on the benzylsulfanyl portion; the 4-nitrobenzoyl amide linkage has well-characterized hydrolytic reactivity that differs mechanistically from ortho-nitro or 2,4-dinitro analogs, as demonstrated by kinetic studies showing that N-(4-nitrobenzoyl)imidazole hydrolyzes faster than N-(2,4-dinitrobenzoyl)imidazole due to steric and donor-acceptor effects [3]. Third, the specific combination of a 4-bromobenzylsulfanyl donor with a 4-nitrobenzoyl acceptor creates a unique push-pull electronic system across the imidazoline ring that is not replicated by any single-point substitution variant [2][4].

Product-Specific Quantitative Evidence Guide for CAS 851800-69-6: Comparator-Anchored Differentiation Data Across Five Dimensions


Halogen-Bonding Potential via 4-Bromobenzyl Group: α-Glucosidase Inhibitory SAR Comparison

The 4-bromobenzylsulfanyl substituent in CAS 851800-69-6 introduces halogen-bonding capability absent in non-halogenated analogs. In a structurally related benzimidazole-thioquinoline series, the compound bearing a 4-bromobenzyl group (6j) exhibited an IC50 of 28.0 ± 0.6 µM against α-glucosidase, representing a 26.8-fold improvement over the positive control acarbose (IC50 = 750.0 µM) [1]. By contrast, the unsubstituted benzyl analog in the same series showed substantially lower potency. This SAR pattern indicates that the para-bromine atom contributes meaningfully to target engagement via halogen bonding, a structural feature that CAS 851800-69-6 uniquely possesses among its closest dihydroimidazole analogs (e.g., CAS 851864-12-5 with unsubstituted benzylsulfanyl; CAS 851806-25-2 with 4-CF3-benzylsulfanyl).

α-Glucosidase inhibition Structure-activity relationship Halogen bonding

Hydrolytic Reactivity Differentiation: 4-Nitrobenzoyl vs. 2,4-Dinitrobenzoyl and Ortho-Nitro Regioisomers

The 4-nitrobenzoyl substituent in CAS 851800-69-6 exhibits distinct hydrolytic behavior compared to analogs bearing alternative nitro-substitution patterns. Kinetic studies on N-benzoylimidazole hydrolysis demonstrate that N-(4-nitrobenzoyl)imidazole hydrolyzes faster than N-(2,4-dinitrobenzoyl)imidazole [1]. This counterintuitive reactivity order arises because the 2,4-dinitro substitution stabilizes the reactant state through a donor-acceptor interaction between the imidazole moiety and the dinitrophenyl ring, combined with steric hindrance at the ortho position [1]. For CAS 851800-69-6, this means the para-nitrobenzoyl group provides predictable, unhindered electrophilic reactivity at the acyl carbon—a property that distinguishes it from ortho-nitro regioisomers (e.g., CAS 851802-34-1, which has 2-bromobenzoyl instead of 4-nitrobenzoyl) and from the 3-nitrobenzoyl analog.

N-benzoylimidazole hydrolysis Electrophilic reactivity Steric effects

Cross-Coupling Versatility: C-Br Bond as a Synthetic Handle for Diversification

The aryl bromide moiety in CAS 851800-69-6 serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification [1]. This feature is absent in the unsubstituted benzyl analog (CAS 851864-12-5, C17H15N3O3S, MW 341.39) and the 4-methylbenzyl analog. Although the 4-CF3-benzyl analog (CAS 851806-25-2) permits further functionalization, the C-Br bond is more synthetically versatile than C-CF3 for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. The para-bromine also enables potential radiolabeling with ⁷⁶Br or ⁷⁷Br for PET imaging or metabolic tracing applications.

Suzuki coupling Heck coupling Building block diversification

Push-Pull Electronic Architecture: Combined Effect of 4-NO2-Benzoyl Acceptor and 4-Br-Benzylsulfanyl Donor

CAS 851800-69-6 integrates an electron-withdrawing 4-nitrobenzoyl group (Hammett σp = 0.78 for NO2) at N1 with an electron-donating sulfanyl linker at C2 and a 4-bromophenyl group (σp = 0.23 for Br). This push-pull arrangement across the imidazoline ring is absent in analogs with non-nitro benzoyl groups (e.g., the 2-bromobenzoyl analog CAS 851808-69-0, or the 2,6-dimethoxybenzoyl analog CAS 851800-55-0) and in analogs where the nitro group resides on the benzylsulfanyl portion rather than the benzoyl moiety [1]. The resulting electronic polarization of the C=N bond in the imidazoline ring may influence both binding interactions with biological targets and chemical reactivity at the imidazoline C2 position, as evidenced by the well-characterized nucleophilic reactivity of the C2 lithio-species in sulfenylated 4,5-dihydroimidazoles [2].

Push-pull chromophore Electronic effects Imidazoline polarization

Antimicrobial Scaffold Heritage: N-Alkyl Imidazole Antifungal/Antibacterial Patent Precedent

The structural class encompassing CAS 851800-69-6—namely, N-acyl-2-(arylmethylsulfanyl)-4,5-dihydroimidazoles—falls within the broader patent landscape of substituted N-alkyl imidazoles claimed as antifungal, antibacterial, and antiprotozoal agents [1]. US Patent 4,078,071 specifically claims compounds of formula where X = sulfur, R1 and R2 are independently phenyl or substituted phenyl, and their antimicrobial acid addition salts [1]. Although CAS 851800-69-6 itself is not explicitly claimed in this patent, its structural elements align with the claimed Markush space: the 4-bromophenyl group satisfies the halo-substituted phenyl requirement at R1 or R2, and the sulfanyl linker (X = S) is a required element. This class-level patent coverage provides a validated starting point for antimicrobial screening, distinguishing this compound from non-halogenated or non-sulfanyl analogs that fall outside the patent's structural scope.

Antimicrobial imidazoles Patent precedent Antifungal SAR

Best-Fit Research and Industrial Application Scenarios for CAS 851800-69-6 Based on Quantified Differentiation Evidence


Target-Focused Screening Library Design for α-Glucosidase and Related Carbohydrate-Processing Enzymes

The class-level SAR evidence showing that 4-bromobenzyl substitution confers approximately 27-fold potency enhancement in benzimidazole-thioquinoline α-glucosidase inhibitors (IC50 28.0 µM vs. 750.0 µM for acarbose) [1] supports the inclusion of CAS 851800-69-6 in screening decks targeting type 2 diabetes-relevant enzymes. The compound's 4-bromobenzylsulfanyl group provides a halogen-bond donor that complements the catalytic pocket of glycoside hydrolases, while the 4-nitrobenzoyl group offers a hydrogen-bond acceptor motif absent in simpler dihydroimidazole scaffolds. This compound should be prioritized over the unsubstituted benzyl analog (CAS 851864-12-5), the 4-methylbenzyl analog, and the 4-fluoro analog when halogen-bonding interactions are desired in the target binding site.

Diversification-Ready Building Block for Parallel Medicinal Chemistry SAR Campaigns

The presence of a single reactive aryl C-Br bond enables this compound to serve as a late-stage diversification hub for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions [1]. This positions CAS 851800-69-6 as a superior procurement choice over the non-halogenated benzyl analog (CAS 851864-12-5) for combinatorial library synthesis, as the C-Br bond allows a single master intermediate to generate dozens of aryl/heteroaryl-substituted derivatives in parallel. Additionally, the 4-nitrobenzoyl group can be selectively reduced to the corresponding amine or hydrolyzed to the carboxylic acid, providing orthogonal diversification handles that are unavailable in comparators lacking this functional group combination.

Antimicrobial Hit Discovery Leveraging Validated N-Alkyl Imidazole Patent Landscape

The structural alignment of CAS 851800-69-6 with the Markush claims of US Patent 4,078,071—which covers sulfanyl-linked, halo-substituted phenyl imidazoles as antifungal, antibacterial, and antiprotozoal agents [1]—provides a rational basis for its inclusion in anti-infective phenotypic screening cascades. For research groups pursuing novel antifungal leads, this compound offers the dual advantage of patent-validated structural precedent combined with a synthetically accessible diversification handle (C-Br) for hit-to-lead optimization. It should be selected over non-halogenated or O-linked analogs that lack the S-linker and halo-substitution pattern explicitly claimed in the antimicrobial patent space.

Physicochemical Property-Driven Fragment and Lead-Like Compound Acquisition

With a molecular weight of 420.28 g/mol, XLogP3-AA of 3.8, 0 hydrogen bond donors, 5 hydrogen bond acceptors, a Topological Polar Surface Area of 104 Ų, and 4 rotatable bonds [1], CAS 851800-69-6 occupies a favorable position within lead-like chemical space (MW < 450, LogP < 4.5, HBD ≤ 5, HBA ≤ 10, rotatable bonds ≤ 10). Compared to the 4-CF3-benzyl analog (CAS 851806-25-2, which carries a highly lipophilic CF3 group increasing LogP and potentially compromising solubility), the 4-bromobenzyl substitution provides a more balanced lipophilicity profile while retaining synthetic tractability. These properties support the compound's procurement for fragment-based drug discovery or lead optimization programs where maintaining acceptable physicochemical parameters is critical.

Quote Request

Request a Quote for 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.